2-(Bromomethyl)-5-fluoro-4-methylpyridine
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Overview
Description
2-(Bromomethyl)-5-fluoro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound features a bromomethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoro-4-methylpyridine typically involves the bromination of 5-fluoro-4-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Reaction Scheme:
5-Fluoro-4-methylpyridine+NBSAIBNthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Products include 2-formyl-5-fluoro-4-methylpyridine or 2-carboxy-5-fluoro-4-methylpyridine.
Reduction: The major product is 5-fluoro-4-methylpyridine.
Scientific Research Applications
Chemistry
In chemistry, 2-(Bromomethyl)-5-fluoro-4-methylpyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5-fluoro-4-methylpyridine exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-fluoro-4-methylpyridine
- 2-(Iodomethyl)-5-fluoro-4-methylpyridine
- 2-(Bromomethyl)-4-methylpyridine
Comparison
Compared to 2-(Chloromethyl)-5-fluoro-4-methylpyridine and 2-(Iodomethyl)-5-fluoro-4-methylpyridine, 2-(Bromomethyl)-5-fluoro-4-methylpyridine offers a balance between reactivity and stability. The bromine atom provides sufficient reactivity for nucleophilic substitution while maintaining a manageable level of stability. This makes it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various fields. Its reactivity and versatility make it a valuable tool in synthetic chemistry, biological research, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in scientific research and industrial processes.
Properties
Molecular Formula |
C7H7BrFN |
---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-(bromomethyl)-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 |
InChI Key |
YYGYBEUICKEEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)CBr |
Origin of Product |
United States |
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